molecular formula C2H6N2O2 B1678989 Polynoxylin CAS No. 9011-05-6

Polynoxylin

Cat. No. B1678989
CAS RN: 9011-05-6
M. Wt: 90.08 g/mol
InChI Key: ODGAOXROABLFNM-UHFFFAOYSA-N
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Description

Polynoxylin, also known by the trade name Anaflex in Egypt, is an antiseptic used for local treatment of the skin and the mouth . It is a formaldehyde-releasing antimicrobial polymer .


Synthesis Analysis

Polynoxylin is a condensation product of formaldehyde and urea . This synthesis results in polynoxymethyleneurea, which has interesting antibacterial and antifungal properties .


Molecular Structure Analysis

Polynoxylin is not a discrete structure, but a polymer. Its formula is (C4H8N2O3)n . It is also referred to as poly(methi(bis(hydroxymethyl))ureylene)amer .


Physical And Chemical Properties Analysis

Polynoxylin is a white, stable powder . It is soluble in water to an extent of less than 0.3 percent . Its exact mass is 90.04 and its molecular weight is 90.080 .

Scientific Research Applications

Antimicrobial Activities

Polynoxylin, known for its cidal and static effects, demonstrates significant antimicrobial activities. It reduces the adherence of Candida albicans blastospores to human buccal epithelial cells, with this anti-adherence activity being both concentration and time-dependent. Furthermore, it inhibits the germination and hyphal development of C. albicans, showcasing its potential in combating fungal infections (Gorman, McCafferty, Woolfson, & Kennedy, 1988).

Release of Formaldehyde

Studies have indicated that both polynoxylin and its related compound, noxythiolin, release formaldehyde, which contributes to their antimicrobial effects. Detailed studies showed that noxythiolin decomposed in solution to liberate most of its formaldehyde. The formaldehyde release is suggested to be a significant factor in the antimicrobial efficacy of these compounds (Kingston, 1965).

Biological Activity

The antimicrobial activity of polynoxylin, an alkali urea‐formaldehyde condensation product, has been examined. Its minimum inhibitory concentration (MIC) for a variety of clinical isolates of bacteria and yeasts was found to be in the range of 1024‐16,384 mg/l. Cidal concentrations were within one dilution of the MIC values, suggesting a cumulative mode of antimicrobial activity. Formaldehyde, believed to be the active component of polynoxylin, was released into water from a cream preparation, reaching a maximum yield of 1.56 mg within 6 hours (Blenkharn, 1985).

Applications in Dentistry

Polynoxylin has been incorporated into denture liners. Its effect on the mechanical properties and chemical composition of the liner was assessed. While effective against certain strains of bacteria and Candida in high concentrations (40-60%), these concentrations adversely affected the strength properties of the denture liner. This highlights the need for balancing antimicrobial efficacy and material integrity in dental applications (elCharkawi, El-Said, Safouh, & el-Raghi, 1994).

properties

IUPAC Name

formaldehyde;urea
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InChI

InChI=1S/CH4N2O.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2
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InChI Key

ODGAOXROABLFNM-UHFFFAOYSA-N
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Canonical SMILES

C=O.C(=O)(N)N
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Molecular Formula

C2H6N2O2
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Related CAS

68071-45-4, 68611-61-0, 68511-67-1, 68071-44-3, 68988-09-0, 69898-38-0, 68511-66-0, 68002-19-7, 68955-25-9, 68002-18-6
Record name Urea, polymer with formaldehyde, methylated
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Record name Urea, polymer with formaldehyde, butylated methylated
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DSSTOX Substance ID

DTXSID10905739
Record name Carbamimidic acid--formaldehyde (1/1)
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Molecular Weight

90.08 g/mol
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Physical Description

Liquid; NKRA; Pellets or Large Crystals, Amorphous powder; [HSDB]
Record name Urea, reaction products with formaldehyde
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Solubility

Solubility in water = 0.28-0.31%
Record name POLYNOXYLIN
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Vapor Pressure

0.0000728 [mmHg]
Record name Urea formaldehyde
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Product Name

Urea formaldehyde

Color/Form

Amorphous powder

CAS RN

68611-64-3, 9011-05-6, 64869-57-4, 68002-18-6, 68002-19-7, 68071-44-3, 68071-45-4, 68511-66-0, 100786-56-9
Record name Urea, reaction products with formaldehyde
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Record name Urea-formaldehyde resin
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Record name Urea formaldehyde foam
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Synthesis routes and methods I

Procedure details

A second type of hardening compound of urea and formaldehyde which reacts well with gelatin glue is disclosed. The reaction product of urea and formaldehyde via the condensation product pathways yields a urea formaldehyde (UF) Resin which reacts with the gelatin glue as illustrated by the above described pathway. To prepare this type of compound, a mixture of urea and formaldehyde in a ratio of 1:1.7 to 1:2.4 at a pH of 8-10 is heated at approximately 80° C.-100° C. for 30 to 45 minutes. The pH is then reduced to 5 with CH3COOH and heated for another 5 to 10 minutes. The mixture is then neutralized and cooled down rapidly.
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Synthesis routes and methods II

Procedure details

A urea-formaldehyde prepolymer solution is prepared by heating an aqueous solution of two-hundred-twenty grams of 37% formaldehyde and 82 grams of urea, adjusted to pH 8 with triethanolamine, at 70° C for one hour. Fifty grams of this prepolymer solution are mixed with thirty grams of a 50% by weight dispersion of titanium dioxide in distilled water, and adjusted to pH 6 with dilute sulfuric acid. The aqueous dispersion is emulsified in a solution of six grams of Pluronic L122, three grams of sorbitan monooleate (commerically available as Span 80 from ICI America) and 1.5 grams of a poly(oxyethylene)-poly(oxypropylene) block copolymer with 30% poly(oxyethylene) and a molecular weight of about 2500 (commercially available as Pluronic L 63) in one-hundred grams of xylene to yield a water-in-oil emulsion. This is treated with four milliliters of a 50% by weight solution of monobutyl acid phosphate in toluene and stirred for two hours.
[Compound]
Name
poly(oxyethylene)-poly(oxypropylene)
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
poly(oxyethylene)
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82 g
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[Compound]
Name
prepolymer solution
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6 g
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3 g
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Synthesis routes and methods III

Procedure details

A process for manufacturing microcapsules by dissolving or dispersing microcapsule contents in an aqueous solution of acrylic acid-methacrylic acid copolymer and/or acrylic acid-itaconic acid copolymer, then polymerizing urea and/or melamine and formaldehyde in the solution or dispersion adjusted to pH 2.5~6.0, and forming film of urea-formaldehyde copolymer, melamine-formaldehyde copolymer, or urea-melamine-formaldehyde copolymer around capusle contents.
Name
acrylic acid methacrylic acid
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Synthesis routes and methods IV

Procedure details

8.9 kg of urea and 20.5 kg of formalin (37%-formaldehyde aqueous solution adjusted to pH 8.5 with triethanolamine) were mixed under stirring and allowed to react with each other for 60 min. at 70° C. to form a urea resin prepolymer (formaldehyde/urea=1.8 (by mol)) liquid.
Name
Quantity
8.9 kg
Type
reactant
Reaction Step One
Quantity
20.5 kg
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A 30%-urea aqueous solution (11) at 15.2 kg/h and formalin (37%-formaldehyde aqueous solution adjusted to pH 8.0 by addition of 20%-triethanolamine aqueous solution) (12) at 11.1 kg/h were supplied to a resin prepolymer reaction vessel (13), and were caused to reside therein for 70 min. at 70° C. under stirring to continuously produce a urea resin prepolymer (formaldehyde/urea=1.8 (by mol)) liquid.
Name
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Polynoxylin
Reactant of Route 2
Polynoxylin
Reactant of Route 3
Polynoxylin
Reactant of Route 4
Polynoxylin
Reactant of Route 5
Polynoxylin
Reactant of Route 6
Reactant of Route 6
Polynoxylin

Citations

For This Compound
165
Citations
D Haler - Nature, 1963 - nature.com
… polynoxylin; 36 of these strains were also resistant to tetracycline and often to other antibiotics. Polynoxylin … produced in the manufacture of polynoxylin has facilitated the examination of …
Number of citations: 7 www.nature.com
JI Blenkharn - Journal of Clinical Pharmacy and Therapeutics, 1985 - Wiley Online Library
… present limited to lozenges, containing 30mg polynoxylin, for the treatment of bacterial and … /w) polynoxylin for dermatological application. The antimicrobial activity of polynoxylin, a urea-…
Number of citations: 4 onlinelibrary.wiley.com
D Kingston - Journal of Clinical Pathology, 1965 - jcp.bmj.com
Polynoxylin and noxythiolin (Anaflex and Noxyflex) have been recommended for the treatment of certain bacterial infections. Both compounds were shown to release formaldehyde. …
Number of citations: 27 jcp.bmj.com
SP Gorman, DF McCafferty, AD Woolfson… - Letters in applied …, 1988 - academic.oup.com
… Polynoxylin (Anaflex R) was investigated for antimicrobial … cells were observed following polynoxylin treatment. The anti‐… Polynoxylin was also shown to inhibit the germination and …
Number of citations: 6 academic.oup.com
J Smith - Journal of Wound Care, 1992 - magonlinelibrary.com
… Nail matrix phénolisation is a relatively common procedure and, in this study, the effects on healing time and postoperative complication of two postoperative dressing regimens …
Number of citations: 11 www.magonlinelibrary.com
HIB Phillips - Brit. Dent. J., 1970 - cabdirect.org
In 2 double-blind trials polynoxylin (30 mg) lozenges at 3-8/day for 14 days were tested against a placebo preparation in 30 patients with denture stomatitis caused by Candida albicans. …
Number of citations: 8 www.cabdirect.org
JM Pegum, WG Fegan - Irish Journal of Medical Science (1968-1970), 1968 - Springer
… The results of this study do not indicate that polynoxylin increases the rate of epithelialisation of … for size, would need to be studied in order to reveal any significant effect of polynoxylin. …
Number of citations: 4 link.springer.com
S Kennett, L Cohen - British Medical Journal, 1966 - ncbi.nlm.nih.gov
… Polynoxylin is the approved name for polyoxymethyleneurea, marketed in this country … It has been reported that the activity of polynoxylin is dependent on the presence of water, and for …
Number of citations: 1 www.ncbi.nlm.nih.gov
B Malamos, C Miras, J Mead - Nature, 1963 - nature.com
… polynoxylin; 36 of these strains were also resistant to tetracycline and often to other antibiotics. Polynoxylin … produced in the manufacture of polynoxylin has facilitated the examination of …
Number of citations: 8 www.nature.com
H El-Charkawi, EA El-Said, HM Safouh… - Egyptian Dental …, 1994 - europepmc.org
… incorporation of two antimicrobial drugs (nystatin and polynoxylin) as regards: the effect of … On the other hand, polynoxylin inhibited a number of strains of bacteria and Candida only in …
Number of citations: 43 europepmc.org

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